

(S)-tert-Butyl 3-aminoazepane-1-carboxylate

molecular structure

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Compound of Interest

Compound Name: (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588435

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An In-depth Technical Guide to **(S)-tert-Butyl 3-aminoazepane-1-carboxylate**

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular framework is built upon an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The structure is further characterized by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an amino group at the chiral 3-position, with the (S)-stereochemistry being crucial for specific biological activities.^[1]

This compound primarily serves as a versatile building block and a key intermediate in the synthesis of complex bioactive molecules.^[2] The presence of a primary amino group allows for a wide range of chemical modifications, while the Boc group provides a stable and easily removable protecting element, facilitating multi-step synthetic sequences.^[2] Its applications are prominent in the development of novel therapeutic agents, particularly in the fields of oncology, neuropharmacology, and anti-inflammatory research.^{[1][2]} Specifically, it is a crucial precursor for synthesizing ureidothiophenes, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the cell cycle and a target for cancer therapy.^{[1][3]}

Molecular Structure and Physicochemical Properties

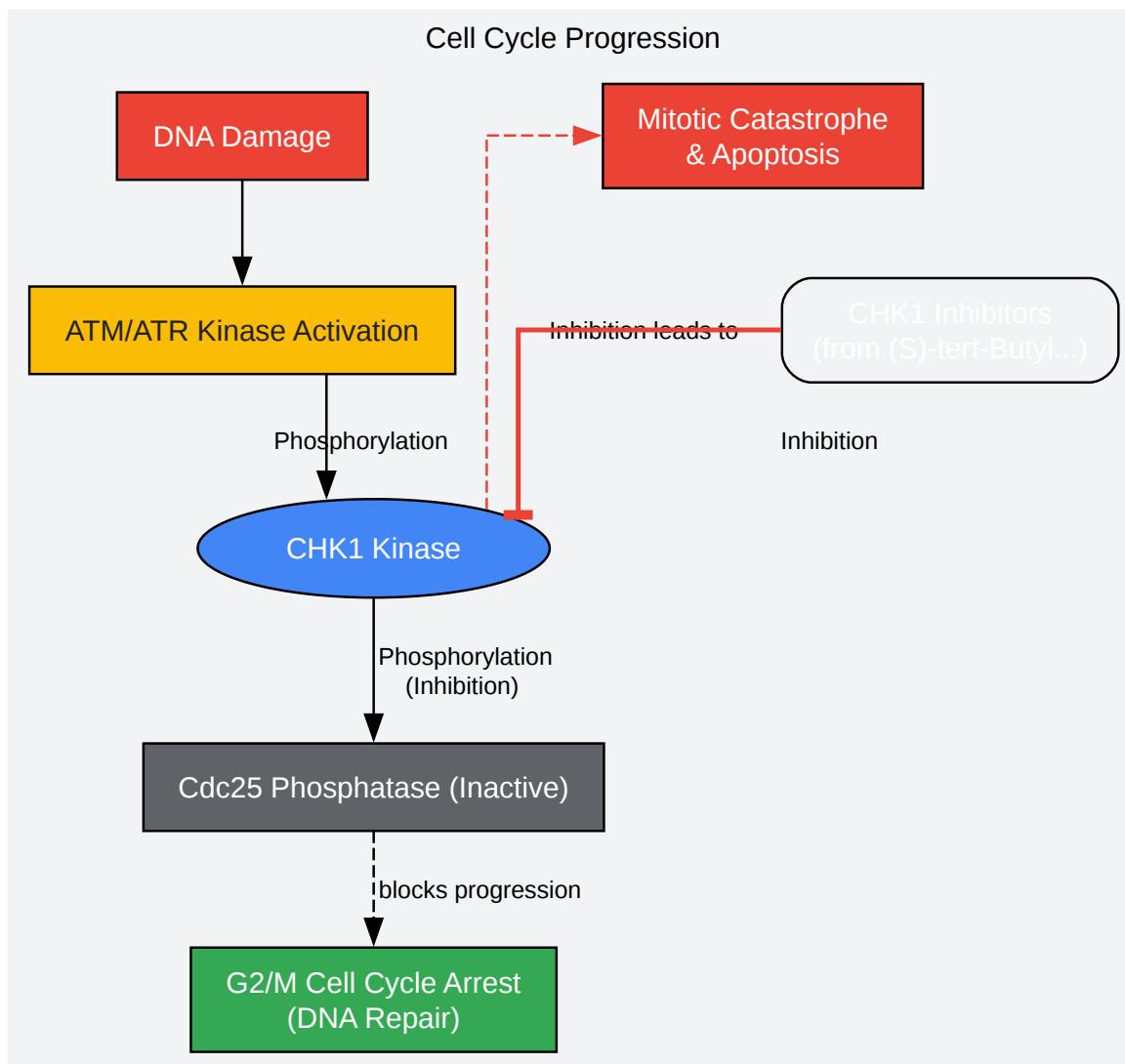
The structural and chemical properties of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** determine its utility in synthetic chemistry. The tert-butyl ester group enhances its solubility in organic solvents, simplifying handling and reaction workups.[\[2\]](#) The predicted basicity (pKa) of the amino group is around 10.35, influencing its nucleophilicity and reaction conditions.[\[1\]\[4\]](#)

| Property | Value | References |
|-------------------------|---|---|
| CAS Number | 625471-04-7 | [1] [4] |
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ | [1] [2] [4] |
| Molecular Weight | 214.31 g/mol | [1] [2] |
| Appearance | Yellow to brown liquid | [2] [4] |
| Predicted Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | [1] [4] |
| Predicted Density | 1.020 g/cm ³ | [1] [3] [4] |
| Predicted pKa | 10.35 ± 0.20 | [1] [4] |
| Purity | ≥95% (NMR) to 97% | [2] |
| InChIKey | WXWILWLHHQGUCX- SECBINFHSA-N (for R- isomer) | [3] |
| Storage Conditions | 2–8 °C, under inert gas, protect from light | [1] [4] |

Applications in Drug Discovery: Targeting the CHK1 Kinase Pathway

A significant application of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is as an intermediate in the synthesis of CHK1 kinase inhibitors.[\[1\]\[3\]](#) CHK1 is a critical enzyme in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells

have defects in other cell cycle checkpoints (like p53) and are highly reliant on the CHK1 pathway for survival. Inhibiting CHK1 in these cells prevents DNA repair and pushes them into premature mitosis, leading to mitotic catastrophe and cell death (apoptosis). This makes CHK1 an attractive target for cancer therapeutics.

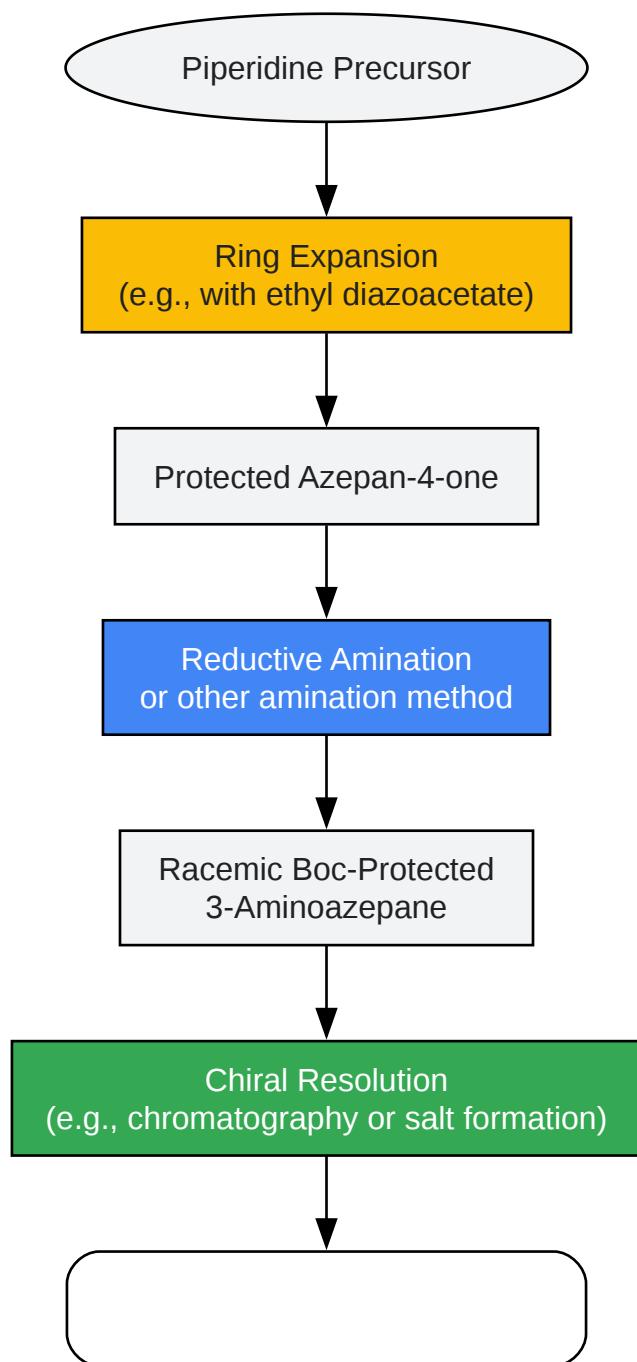


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Diagram 1: Role of CHK1 in the DNA damage response and its inhibition.

Synthetic and Experimental Workflows

While specific, detailed synthetic procedures for **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** are proprietary or found within patent literature, a generalized workflow can be constructed based on common organic chemistry principles and related syntheses. The synthesis of the azepane ring itself can be a key challenge, with methods like ring expansion of piperidine precursors being utilized for related structures.^[5]



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Diagram 2: Generalized synthetic workflow for the target molecule.

Experimental Protocols

The following are generalized protocols representative of the key chemical transformations and characterization steps involved in the synthesis and use of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Protocol 1: General Procedure for Boc Protection of Azepane Nitrogen

This protocol describes the protection of the secondary amine on the azepane ring, a crucial step in the synthesis.

- Reagents and Equipment:
 - (S)-3-Aminoazepane dihydrochloride
 - Di-tert-butyl dicarbonate ((Boc)₂O)
 - Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
 - Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
- Methodology:
 1. Dissolve the (S)-3-aminoazepane salt in the chosen solvent within a round-bottom flask under a nitrogen atmosphere.
 2. Cool the mixture to 0 °C using an ice bath.
 3. Add the base (e.g., TEA, 2.5 equivalents) dropwise to neutralize the salt and deprotonate the amine.
 4. Add (Boc)₂O (1.1 equivalents) portion-wise or as a solution in the same solvent.
 5. Allow the reaction to warm to room temperature and stir for 12-24 hours.

6. Monitor the reaction progress using Thin Layer Chromatography (TLC).
7. Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[\[6\]](#)
9. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
10. Purify the crude product using flash column chromatography on silica gel to yield the pure Boc-protected compound.

Protocol 2: General Procedure for Synthesis of a Ureidothiophene Derivative

This protocol outlines a potential subsequent step where the primary amine of the title compound is functionalized to create a urea linkage, a common motif in kinase inhibitors.[\[1\]](#)[\[3\]](#)

- Reagents and Equipment:
 - **(S)-tert-Butyl 3-aminoazepane-1-carboxylate**
 - A suitable thiophene-isocyanate derivative (e.g., 2-isocyanato-thiophene-3-carbonitrile)
 - Anhydrous aprotic solvent (e.g., THF or DCM)
 - Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
- Methodology:
 1. Dissolve **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.
 2. Add the thiophene-isocyanate derivative (1.0-1.2 equivalents) dropwise at room temperature.
 3. Stir the reaction mixture at room temperature for 4-12 hours.

4. Monitor the reaction for the consumption of the starting amine via TLC or LC-MS.
5. Upon completion, concentrate the reaction mixture in vacuo.
6. The resulting crude product can be purified by crystallization or flash column chromatography to yield the desired ureidothiophene compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Characterization

Purity and structural confirmation are typically achieved using NMR spectroscopy.[\[2\]](#)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3) or DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H NMR and ^{13}C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).
[\[6\]](#)
 - Expected ^1H NMR signals: A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector. Multiple multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene and methine protons of the azepane ring. A broad singlet for the primary amine protons (NH_2).
 - Expected ^{13}C NMR signals: Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). Multiple signals in the aliphatic region for the azepane ring carbons. A signal for the carbonyl carbon of the Boc group (~155 ppm).

Conclusion

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a high-value chemical intermediate with a well-defined stereocenter and versatile functional groups. Its structural features make it an ideal starting material for the synthesis of complex molecular targets in drug discovery. Its established role in the creation of CHK1 kinase inhibitors highlights its importance in modern

oncology research, providing a scaffold that can be elaborated to produce potent and selective therapeutic agents. The synthetic accessibility and predictable reactivity of this compound ensure its continued use by researchers and scientists in the pharmaceutical industry.[2][1]

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